5-(2,3-Dichlorophenyl)pyrimidin-2-amine
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Overview
Description
5-(2,3-Dichlorophenyl)pyrimidin-2-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorobenzonitrile with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
5-(2,3-Dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cell proliferation and has potential therapeutic implications for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
5-(2,3-Dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine atoms and the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7Cl2N3 |
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Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-3-1-2-7(9(8)12)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI Key |
GITUFRQPDZOLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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